1-Methyl-2-phenylindole-3-sulfonyl chloride

Description

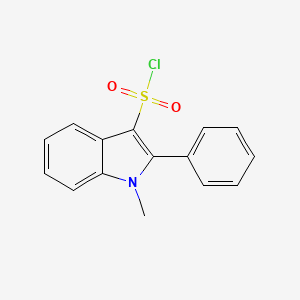

1-Methyl-2-phenylindole-3-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by an indole core substituted with a methyl group at the 1-position, a phenyl group at the 2-position, and a sulfonyl chloride moiety at the 3-position. Sulfonyl chlorides are pivotal in organic synthesis as sulfonating agents, enabling the introduction of sulfonate groups into target molecules.

Properties

IUPAC Name |

1-methyl-2-phenylindole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2S/c1-17-13-10-6-5-9-12(13)15(20(16,18)19)14(17)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFXNLGDEJTQAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenylindole-3-sulfonyl chloride can be synthesized through various methods. One common approach involves the sulfonylation of 1-methyl-2-phenylindole using chlorosulfonic acid. The reaction typically proceeds under mild conditions, with the indole derivative being dissolved in an inert solvent such as dichloromethane, followed by the slow addition of chlorosulfonic acid. The reaction mixture is then stirred at room temperature until completion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-phenylindole-3-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.

Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

Electrophilic Aromatic Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Sulfonamide Derivatives: Formed through nucleophilic substitution.

Halogenated or Nitrated Indoles: Formed through electrophilic aromatic substitution.

Reduced Sulfonamides: Formed through reduction reactions.

Scientific Research Applications

1-Methyl-2-phenylindole-3-sulfonyl chloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form stable sulfonamide bonds.

Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-methyl-2-phenylindole-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating the formation of sulfonamide bonds with nucleophilic species. This reactivity is exploited in various biochemical and pharmacological applications, where the compound can interact with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chloride Compounds

To contextualize the properties and applications of 1-methyl-2-phenylindole-3-sulfonyl chloride, a comparative analysis with structurally related sulfonyl chlorides is provided below.

Structural and Physical Properties

Key Observations:

- However, the electron-deficient sulfonyl chloride group may enhance electrophilic reactivity.

- Thermal Stability: Higher molecular weight and aromaticity likely confer greater thermal stability compared to methane sulphonyl chloride (boiling point ~161°C ).

Biological Activity

1-Methyl-2-phenylindole-3-sulfonyl chloride is a compound with significant biological activity, particularly in the fields of biochemistry and medicinal chemistry. Its unique structure, characterized by an indole ring and a sulfonyl chloride functional group, enhances its reactivity and potential therapeutic applications. This article presents a detailed examination of the biological activity of this compound, including its mechanisms of action, experimental applications, and comparative analysis with related compounds.

- Molecular Formula : C16H14ClN2O2S

- Molecular Weight : 328.79 g/mol

- Melting Point : Approximately 154 °C

The sulfonyl chloride group contributes to the compound's high reactivity, making it suitable for various chemical transformations and biological interactions.

Biological Activity Overview

This compound exhibits several biological activities, notably:

- Antimicrobial Activity : Compounds with indole structures are known for their antimicrobial properties. Research indicates that derivatives of 1-methyl-2-phenylindole can inhibit the growth of certain bacteria and fungi.

- Lipid Peroxidation Assay : The compound is utilized in colorimetric assays to estimate lipid peroxidation in biological samples, such as transgenic Drosophila melanogaster. The reaction between the compound and malondialdehyde (MDA) forms a chromophore that can be measured spectrophotometrically .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Reactivity with Biological Targets : The sulfonyl chloride group allows the compound to interact with various biomolecules, including proteins and nucleic acids. This interaction can modulate enzymatic activities or alter signaling pathways.

- Oxidative Stress Induction : The compound has been shown to induce oxidative stress in cells, which can lead to apoptosis in cancer cells. This is particularly relevant in the context of cancer therapy, where inducing cell death in rapidly dividing cells is desirable .

Comparative Analysis

The following table summarizes key features of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methyl-2-phenylindole | C16H15N | Lacks sulfonyl group; used in different assays |

| 1-Methyl-1H-indole-3-sulfonyl chloride | C16H15ClN2O2S | Simpler structure; different biological activity |

| 2-Methylindole | C9H9N | No sulfonyl group; broader applications |

Study 1: Antimicrobial Properties

In a study examining the antimicrobial effects of indole derivatives, 1-methyl-2-phenylindole demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.

Study 2: Lipid Peroxidation Assay

A colorimetric assay using 1-methyl-2-phenylindole showed a strong correlation between increased lipid peroxidation levels and oxidative stress in transgenic Drosophila melanogaster. The results indicated that higher concentrations of the compound led to increased chromophore formation, suggesting its utility as a biomarker for oxidative damage .

Q & A

Q. How can researchers optimize the synthesis of 1-methyl-2-phenylindole-3-sulfonyl chloride to improve yield and purity?

Synthetic optimization requires precise control of reaction parameters. For sulfonyl chloride derivatives like this compound, nucleophilic substitution reactions are critical. Key factors include:

- Temperature : Maintaining low temperatures (0–5°C) during sulfonation to prevent side reactions such as hydrolysis .

- Reagent stoichiometry : Using a 1.2–1.5 molar excess of chlorinating agents (e.g., thionyl chloride) to ensure complete conversion of sulfonic acid intermediates .

- Purification : Employing column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using dichloromethane/hexane mixtures) to isolate high-purity products .

Q. What analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : H and C NMR can confirm the indole backbone and sulfonyl chloride group. Aromatic protons typically resonate at δ 7.2–8.5 ppm, while the sulfonyl chloride group appears as a distinct deshielded signal in C NMR .

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) verifies molecular weight (e.g., calculated [M+H] for CHClNOS: 306.0264) .

- FT-IR : Peaks near 1360 cm (S=O asymmetric stretch) and 1170 cm (S=O symmetric stretch) confirm sulfonyl chloride functionality .

Q. How does the stability of this compound vary under different storage conditions?

- Moisture sensitivity : The compound hydrolyzes rapidly in aqueous environments. Store under inert gas (argon/nitrogen) in anhydrous solvents (e.g., dry DCM) at –20°C .

- Thermal stability : Decomposition occurs above 60°C; avoid prolonged exposure to heat during synthesis or handling .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction outcomes when using this compound as a sulfonylation agent?

Contradictions often arise from:

- Nucleophile variability : Amines vs. alcohols require distinct conditions. For amines, use polar aprotic solvents (DMF, DMSO) at 25–40°C; for alcohols, activate with bases like triethylamine to deprotonate hydroxyl groups .

- Competitive hydrolysis : Monitor reaction progress via TLC or in situ F NMR (if fluorinated analogs are used) to detect hydrolysis byproducts. Pre-dry solvents over molecular sieves to mitigate this issue .

Q. What computational methods are effective for predicting the reactivity of this compound in novel reactions?

- DFT calculations : Use Gaussian or ORCA software to model transition states and activation energies for sulfonylation reactions. Focus on electrophilicity at the sulfur atom and steric effects from the indole substituents .

- Molecular docking : For biological studies, simulate interactions with target enzymes (e.g., carbonic anhydrase) to predict binding affinities of sulfonamide derivatives .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

- Intermediate trapping : Stabilize reactive intermediates (e.g., sulfonic acids) by converting them to sodium salts before chlorination .

- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate sulfonation steps. For example, ZnCl enhances thionyl chloride reactivity in non-polar solvents .

Methodological Considerations

Q. What protocols ensure safe handling of this compound in biological assays?

Q. How can researchers validate the specificity of sulfonamide derivatives synthesized from this compound?

- HPLC-MS : Compare retention times and fragmentation patterns with commercial standards.

- Biological assays : Use enzyme inhibition assays (e.g., carbonic anhydrase II) to confirm activity, correlating IC values with structural modifications .

Data Interpretation and Reporting

Q. How should researchers report conflicting solubility data for this compound?

- Contextualize conditions : Note solvent polarity (e.g., solubility in DMSO vs. hexane) and temperature. For example, solubility in DMSO may exceed 50 mg/mL at 25°C, while in water, it is negligible due to hydrolysis .

- Quantitative methods : Use UV-Vis spectroscopy to measure saturation concentrations at λ ~270 nm .

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R. Report EC/IC values with 95% confidence intervals .

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points caused by hydrolysis or impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.